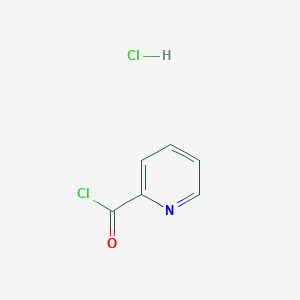

Picolinoyl chloride hydrochloride

概述

描述

Picolinoyl chloride hydrochloride, with the chemical formula C6H5Cl2NO, is an organic compound. It appears as a white or off-white solid with a pungent odor. This compound is known for its use in organic synthesis, particularly as an acylating reagent and a protecting group reagent .

准备方法

The preparation of picolinoyl chloride hydrochloride involves several steps:

Starting Material: Pyridine-2-carboxylic acid is dissolved in anhydrous hydrogen chloride.

Reaction with Nitrous Acid: Nitrous acid is added to the solution to generate a nitroso compound.

Formation of this compound: The nitroso compound is then dissolved in an alkylene chloride and reacted to form this compound.

Purification: The final product is purified through freeze crystallization or vacuum drying.

化学反应分析

Acylation Reactions

PCH predominantly participates in nucleophilic acyl substitution reactions, forming amides, esters, and thioesters.

Amide Formation

PCH reacts with primary/secondary amines to yield picolinamide derivatives. For example:

-

Reaction with N-methylaniline produces N-methyl-N-phenylpicolinamide in moderate yields (31–54%) .

-

Coupling with sterically hindered amines (e.g., N-diphenylamine) requires elevated temperatures (60°C) and extended reaction times (60 hours) .

Table 1: Representative Amidation Reactions

Coupling Reactions

PCH serves as a coupling reagent in peptide synthesis and cross-coupling reactions:

-

Peptide Bond Formation : Activates carboxylic acids via mixed anhydride or acid chloride intermediates, enabling coupling with amino esters .

-

Organometallic Coupling : In Mn-mediated reactions, PCH derivatives facilitate C–B bond formation in arylboronic acids .

Key Mechanistic Insight

The pyridine nitrogen enhances electrophilicity of the carbonyl carbon, while the hydrochloride counterion stabilizes intermediates during coupling .

Hydrolysis and Alcoholysis

PCH undergoes hydrolysis in aqueous conditions:

-

Hydrolysis : Reacts with water to form picolinic acid (C₆H₅NO₂) and HCl .

-

Alcoholysis : With methanol, it generates methyl picolinate (C₇H₇NO₂), a precursor for ester derivatives .

Equation :

Chlorination Side Reactions

Under harsh conditions (e.g., thionyl chloride), PCH can undergo electrophilic aromatic substitution, forming 4-chloro derivatives as byproducts .

Table 2: Chlorination Byproducts

| Starting Material | Conditions | Byproduct Yield |

|---|---|---|

| Picolinic acid | SOCl₂, reflux, 16 h | 10–13% |

| N-Diphenylamine | Excess SOCl₂, RT | 15% |

科学研究应用

Pharmaceutical Synthesis

PCH serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity enables the formation of complex molecules, which are essential in drug development processes.

Key Applications:

- Derivatization of Steroids: PCH is used to derivatize steroid compounds for enhanced detection and quantification in biological samples. For example, a study demonstrated its application in quantifying steroids in rat intratesticular fluid, where samples were derivatized using PCH followed by solid phase extraction .

- Synthesis of Amides: PCH can be coupled with amines to form amides, which are significant in medicinal chemistry. A notable synthesis involved coupling PCH with N-alkylanilines to produce various picolinamide derivatives .

Agrochemical Production

In agrochemical formulations, PCH is utilized for developing effective solutions for pest control and crop protection. Its ability to form reactive intermediates makes it valuable for synthesizing agrochemicals that enhance agricultural productivity.

Examples:

- Insecticides and Herbicides: PCH is involved in synthesizing key components of insecticides and herbicides, contributing to more efficient pest management strategies.

Organic Synthesis

PCH is a vital reagent in organic synthesis due to its capability to form new carbon-carbon and carbon-heteroatom bonds. This property facilitates the creation of complex molecular structures from simpler precursors.

Applications:

- Coupling Reactions: PCH participates in various coupling reactions essential for constructing complex organic molecules.

- Formation of Specialty Chemicals: It aids in producing specialty chemicals tailored for specific applications across different industries, including cosmetics and food processing .

Laboratory Reagent

As a laboratory reagent, PCH is employed in various chemical analysis and synthesis experiments. Its corrosive nature necessitates careful handling but also allows for significant versatility in research applications.

Usage:

- Chemical Analysis: PCH is used to modify existing molecules, enhancing their properties for specific research purposes.

Case Studies

作用机制

The mechanism of action of picolinoyl chloride hydrochloride involves its ability to act as an acylating agent. It reacts with nucleophiles such as amines and alcohols, forming stable acylated products. This reaction is facilitated by the presence of the chloride group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .

相似化合物的比较

Picolinoyl chloride hydrochloride can be compared with other acylating agents such as:

Acetyl chloride: Similar in its acylating properties but less selective.

Benzoyl chloride: Used for similar purposes but has a different aromatic structure.

Pyridine-2-carbonyl chloride: Very similar in structure and reactivity, often used interchangeably

These compounds share similar reactivity patterns but differ in their selectivity and the nature of the acyl group they introduce.

生物活性

Picolinoyl chloride hydrochloride (CAS No. 39901-94-5) is an organic compound with significant applications in synthetic organic chemistry, particularly in the fields of medicinal chemistry and proteomics. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the molecular formula C₆H₅Cl₂NO and appears as a white or off-white solid with a pungent odor. It is known for its corrosive and irritant properties, necessitating careful handling in laboratory environments . The synthesis of this compound typically involves the reaction of picolinic acid with thionyl chloride, leading to the formation of the acid chloride .

Synthesis Overview:

- Reactants : Picolinic acid, thionyl chloride.

- Conditions : Reflux under argon atmosphere.

- Yield : Typically moderate to low (31-54%) depending on the specific reaction conditions employed .

Derivatization in Analytical Chemistry

One of the primary applications of this compound is in the derivatization of steroids for analytical purposes. A notable study demonstrated its use in quantifying steroids in rat intratesticular fluid via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method allows for sensitive detection and quantification of steroids such as testosterone (T), dihydrotestosterone (DHT), and estradiol (E2) in small sample volumes .

Key Findings from the Study:

- Retention Times : Specific retention times were observed for various steroids, indicating effective separation.

- Collision Energies : Optimal collision energies were identified for each analyte to enhance detection sensitivity.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Testosterone | 11.22 | 394.1 | 124.2 + 271.2 | 19 |

| DHT | 15.13 | 396.1 | 124.2 + 255.2 | 21 |

| Estradiol | 15.67 | 483.1 | 360.2 | 17 |

This derivatization technique has proven effective for analyzing steroid levels in biological fluids, which is crucial for studies related to endocrinology and reproductive health.

Antiviral Activity

Picolinoyl derivatives have also been explored for their antiviral properties. Research indicates that certain derivatives possess inhibitory effects against viruses such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). These compounds demonstrated antiviral activity at subtoxic concentrations, suggesting potential therapeutic applications .

Toxicity Studies

The toxicity of this compound has been evaluated using zebrafish embryo models, which are widely recognized for their utility in assessing developmental toxicity. The results indicated that while some derivatives exhibited biological activity, they also raised concerns regarding their safety profiles .

Case Studies and Applications

- Steroid Quantification : The use of this compound in HPLC-MS/MS methods has enabled accurate measurement of steroid hormones in biological samples, facilitating research in reproductive biology.

- Antiviral Research : The exploration of picolinoyl derivatives as antiviral agents highlights their potential in developing new treatments against viral infections.

属性

IUPAC Name |

pyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPHVHVAGBKHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192955 | |

| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39901-94-5 | |

| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39901-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolinoyl Chloride Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ79PL9X87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。